This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the bromine substituent enhances its reactivity and biological profile, making it a subject of interest for further research .
The synthesis of 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole typically involves a multi-step process:
The molecular structure of 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole features a planar benzimidazole moiety with specific dihedral angles between its substituents. The bond lengths and angles are consistent with typical values found in similar compounds:
1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole can undergo various chemical reactions:
The mechanism of action for compounds like 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that:
1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole has several notable applications:
This compound's unique structural features contribute significantly to its versatility across various scientific domains, highlighting its importance in ongoing research efforts .
The benzimidazole core represents a privileged scaffold in heterocyclic chemistry, characterized by the fusion of a benzene ring with an imidazole moiety. This bicyclic system provides exceptional structural versatility, electronic properties, and hydrogen-bonding capabilities that facilitate diverse molecular interactions. The compound 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole exemplifies strategic functionalization of this architecture, incorporating substituents that enhance its applicability in pharmaceutical development and materials science. The benzo[d] designation specifies the ring fusion orientation, which critically influences molecular conformation and electronic delocalization [4] [7].
Systematic Nomenclature:The compound is systematically named as 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole according to IUPAC conventions. The prefix 1H- designates the tautomeric form where the hydrogen atom is bound to the nitrogen at position 1. The benzo[d] notation specifies the annellation pattern where the imidazole ring (positions d) is fused to benzene at bonds 4a-8a [4] [8].
Identification Parameters:
Table 1: Fundamental Identification Data
Property | Value |
---|---|
CAS Registry Number | 97870-64-9 |
Molecular Formula | C₁₅H₁₃BrN₂ |
Systematic Name | 1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole |
Alternative Names | EBPMZ; 1-(4-Bromophenyl)-2-ethylbenzimidazole; MFCD30479960 |
SMILES | C1(CC)N(C2=CC=C(Br)C=C2)C2=CC=CC=C2N=1 |
InChIKey | KPQDSYXEIPINCS-UHFFFAOYSA-N |
Exact Mass | 300.02621 Da |
The InChIKey provides a standardized hashed representation of the molecular structure, enabling unambiguous database searches. The SMILES string encodes atomic connectivity, confirming the N1-substituted bromophenyl group and C2-ethyl substitution [4] [7] [8].
Structural Characteristics:X-ray crystallography of analogous benzimidazole derivatives reveals non-planar conformations between the benzimidazole core and aryl substituents. Dihedral angles of approximately 29-73° between ring systems impact conjugation and crystal packing, while hydrogen-bonding networks (e.g., O-H···N and C-H···O) influence solid-state organization and solubility [2].
Benzimidazole chemistry has evolved significantly since Hoebrecker's initial synthesis in 1872. Key developmental milestones include:
The structural resemblance to purines enables biomolecular targeting, explaining the broad therapeutic applications—from antimicrobials inhibiting nucleic acid synthesis to kinase inhibitors in oncology [5] [10]. Benzimidazole derivatives now constitute >20 FDA-approved drugs, with 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole representing contemporary efforts to optimize this scaffold for specialized applications [5].
4-Bromophenyl Moiety:
N-Ethyl Substituent:
Table 2: Commercial Sources and Research Applications
Supplier | Purity | Primary Application Focus | Price Range |
---|---|---|---|
Henan Fengda Chemical Co. | 99% | Pharmaceutical intermediates | $1–35/kg |
Hebei Xinsheng New Material | 99% | OLED materials | $25–35/kg |
Shanghai Daken Advanced Materials | 98% | Organic ligands & catalysts | Custom quote |
Springchem New Material Tech | 99% | Antimicrobial research | $50–100/g (R&D) |
The commercial availability reflects diverse R&D applications, spanning organic electronics (25% of suppliers) to pharmacological probes (75%) [6] [8] [9].
Table 3: Key Physicochemical Properties
Property | Value | Method/Prediction |
---|---|---|
Boiling Point | 428.3 ± 47.0 °C | Predicted (EPI Suite) |
Density | 1.39 ± 0.1 g/cm³ | Predicted (X-ray crystal data) |
pKa | 4.60 ± 0.10 | Predicted (ChemAxon) |
Log P | 3.84 | Estimated (ACD/Labs) |
The moderately acidic pKa (4.60) suggests partial ionization under physiological conditions, influencing protein-binding affinity. The density prediction aligns with crystalline analogs (1.39 g/cm³), indicating tight molecular packing [4] [7] [8].
Synthetic Routes:A validated synthesis involves refluxing ethyl-4-(3-(1H-imidazol-1-yl)propylamino)-3-aminobenzoate with sodium metabisulfite adducts of bromobenzaldehyde in DMF (130°C, 2h). Subsequent purification by ethyl acetate/water extraction and recrystallization yields >95% purity [2]. Alternative routes employ oxidative cyclization of N-(4-bromophenyl)-o-phenylenediamines with propionic acid derivatives [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2